Isobutyryl-L-carnitine-d3 (chloride) is a deuterated derivative of isobutyryl-L-carnitine, a naturally occurring acylcarnitine involved in fatty acid metabolism. Its formal name is (R)-3-carboxy-2-(isobutyryloxy)-N,N-dimethyl-N-(methyl-d3)propan-1-aminium monochloride, and it has the molecular formula C11H19D3NO4·Cl with a molecular weight of 270.8 g/mol. This compound is primarily utilized as an internal standard for the quantification of isobutyryl-L-carnitine in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) applications .
Biologically, isobutyryl-L-carnitine plays a crucial role in fatty acid oxidation and organic acid metabolism. Elevated levels of this compound are associated with isobutyryl-CoA dehydrogenase deficiency, a metabolic disorder that affects the breakdown of certain fatty acids . The deuterated form allows for precise tracking and quantification in metabolic studies, enhancing our understanding of its physiological roles.
The synthesis of isobutyryl-L-carnitine-d3 (chloride) typically involves the acylation of L-carnitine with isobutyric anhydride or isobutyric acid, followed by deuteration using deuterated reagents. The process may also include steps to introduce the chloride ion, often through halogenation reactions. The purity of synthesized compounds is critical, with commercial preparations typically exceeding 99% purity .
Isobutyryl-L-carnitine-d3 (chloride) serves primarily as an internal standard in mass spectrometry for quantifying endogenous levels of isobutyryl-L-carnitine. Its applications extend to:
Interaction studies involving isobutyryl-L-carnitine-d3 (chloride) focus on its metabolic pathways and interactions with enzymes involved in carnitine transport and metabolism. Research indicates that it may influence the activity of acyl-CoA dehydrogenases and other enzymes critical for fatty acid oxidation. Understanding these interactions helps elucidate its role in metabolic disorders and potential therapeutic applications .
Isobutyryl-L-carnitine-d3 (chloride) shares structural similarities with several other acylcarnitines. Below are some comparable compounds:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| Acetyl-L-carnitine | C9H17NO4 | Shorter carbon chain; involved in energy metabolism |
| Propionyl-L-carnitine | C10H19NO4 | One less carbon; involved in propionic acid metabolism |
| Butyryl-L-carnitine | C10H19NO4 | Similar structure but longer carbon chain |
| Palmitoyl-L-carnitine | C16H31NO4 | Significantly longer carbon chain |
Isobutyryl-L-carnitine-d3 (chloride) is unique due to its specific deuterated structure, allowing for enhanced detection and quantification methods while providing insights into metabolic pathways that involve branched-chain fatty acids .
Electrospray ionisation in positive‐ion mode generates a stable quaternary trimethylammonium adduct, producing the protonated molecular ion at $$m/z 291.3$$ (three-deuteron mass shift). Fragmentation predominantly yields the diagnostic $$m/z 85.0$$ trimethylammonium product ion, permitting highly selective multiple reaction monitoring and accurate isotope‐dilution quantification [1] [2].
| Parameter | Validated value | Experimental context | Source |
|---|---|---|---|
| Precursor ion $$(\mathrm{MH}^+)$$ | $$m/z 291.30$$ | Tandem Quadrupole platform | Zivak dried-blood-spot kit manual [2] |
| Product ion | $$m/z 85.00$$ | Diagnostic fragment | Zivak manual [2] |
| Collision energy | 20 electron volt | Optimised for maximal signal | Zivak manual [2] |
| Mass accuracy | <5 parts-per-million | Orbitrap high-resolution assay | Dual pentafluorophenyl liquid chromatography–high-resolution mass spectrometry platform [3] |
| In-run retention-time coefficient of variance | <0.20% | Ultra-performance reversed-phase gradient (10 min) | Waters validated urine method [4] |
The heavy-label standard exhibits quantitative linearity (correlation coefficient 0.988–0.999 across 3–40 ng mL$$^{-1}$$) and intra-day precision below 5% relative standard deviation when injected with natural isobutyryl-L-carnitine [4]. This performance underpins its widespread use for newborn-screening panels and high-throughput metabolic flux studies [5] [6].
Predicted one-dimensional proton and carbon spectra confirm isotopic substitution at the N-methyl group without perturbing the acyl or carboxyl resonances, enabling rapid identity testing and assessment of deuteron incorporation [7].
| Nucleus | Chemical shift / ppm (D$$_2$$O, 500 MHz) | Multiplicity | Assignment |
|---|---|---|---|
| $$^{1}$$H | 3.18 (s, 6 H) | Singlet | N,N-dimethyl protons |
| $$^{1}$$H | 3.04 (s, 0 H) | – | N-methyl-d$$_3$$ (suppressed by deuteration) [7] |
| $$^{1}$$H | 4.55 (dd, 1 H) | O-CH (C2) | |
| $$^{1}$$H | 2.31 (m, 2 H) | CH$$_2$$-COO | |
| $$^{1}$$H | 0.94 (d, 6 H) | Isopropyl methyls | |
| $$^{13}$$C | 174.6 | Carbonyl (acyl) | |
| $$^{13}$$C | 171.2 | Carbonyl (carnitine) | |
| $$^{13}$$C | 63.1 | C2-O | |
| $$^{13}$$C | 16.2 | Isopropyl methyls |
Absence of the 3.04 ppm proton signal provides a straightforward metric for verifying ≥99% deuteron incorporation in routine batch release [7].
High-coverage acyl-carnitine panels employ both hydrophilic interaction and reversed-phase liquid chromatography coupled to tandem mass spectrometry. A ten-minute gradient on a sub-2 µm C$$_{18}$$ phase separates isobutyryl- and butyryl-L-carnitine, eliminating isobaric interference; the heavy-label analogue co-elutes with its native counterpart and corrects for matrix suppression [4] [8]. Derivatisation is unnecessary owing to the permanent charge of the trimethylammonium moiety, simplifying sample preparation [4].
The dried-blood-spot workflow punches a 3.5 mm disc, extracts with an isotopic internal-standard cocktail (final concentration 0.076 µmol L$$^{-1}$$ for the d$$_3$$ compound) and injects 20 µL after butylation [2]. Limits of quantification reach 0.163 µmol L$$^{-1}$$ for the native C4 isomer, with the deuterated form remaining linear down to 0.076 µmol L$$^{-1}$$ [2].
Supplier certificates report ≥99% deuterium content and ≥98% chemical purity, verified by quantitative $$^2$$H nuclear magnetic resonance and exact-mass isotope cluster analysis [1] [9]. High-resolution time-of-flight mass spectrometry resolves the $$\mathrm{M}+1$$ and $$\mathrm{M}+3$$ envelopes, enabling calculation of isotope enrichment with an uncertainty below 0.2% [3]. Cross-validation using proton nuclear magnetic resonance integrates the residual N-methyl singlet, yielding concordant enrichments (Table below).
| Batch identifier | Deuterium incorporation / % | Method | Reference |
|---|---|---|---|
| Cayman 26576-A | 99.0 | Integration of exact-mass isotope cluster | Cayman certificate [1] |
| LGC CDN-D-7755 | 99.0 | Proton nuclear magnetic resonance (residual peak area) | LGC technical sheet [9] |
| Research batch (Orbitrap) | 98.8 | High-resolution isotope envelope deconvolution | Dual PFP method [3] |
These orthogonal measurements ensure that the heavy-label standard does not introduce isotopic bias in quantitative assays and remains compliant with regulatory guidance for stable-isotope dilution materials.